molecular formula C6H4Cl2FN B2415732 3,4-Dichloro-5-fluoroaniline CAS No. 35754-38-2

3,4-Dichloro-5-fluoroaniline

Cat. No.: B2415732
CAS No.: 35754-38-2
M. Wt: 180
InChI Key: GMTOVSOYXUGZCV-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluoroaniline typically involves the nitration of 3,4-dichloroaniline followed by reduction and fluorination. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-5-fluoroaniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

3,4-dichloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTOVSOYXUGZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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